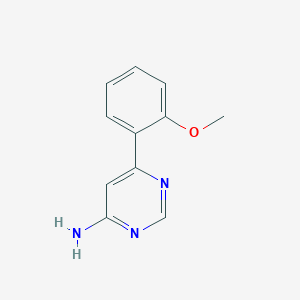
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine
Vue d'ensemble
Description
The compound “4-(2,6-Dimethoxybenzoyl)-2-methylpyridine” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached to the 4th carbon and a methyl group attached to the 2nd carbon of the pyridine ring . The benzoyl group is further substituted with two methoxy groups at the 2nd and 6th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve the acylation of 2-methylpyridine with 2,6-dimethoxybenzoyl chloride, a process commonly used in organic chemistry .Applications De Recherche Scientifique
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds, which are structurally similar to the compound you mentioned, have been synthesized for their antioxidant and antibacterial activities .
- Method : These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Cosmetic Ingredient
- Field : Cosmetology
- Application : Bis(2,6-Dimethoxybenzoyl)-2,4,4-Trimethylpentylphosphinoxide, a compound with a similar structure, is used in cosmetics .
- Method : The specific method of application in cosmetics is not detailed in the source .
- Results : The safety of this ingredient is evaluated based on its hazard score and data availability. The hazard score reflects known and suspected hazards linked to the ingredients .
-
Chemical Research
- Field : Chemistry
- Application : PHENYL 4-((2,6-DIMETHOXYBENZOYL)AMINO)-2-HYDROXYBENZOATE is a compound with a similar structure that is available for purchase for chemical research .
- Method : The specific method of application in chemical research is not detailed in the source .
- Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Cosmetic Ingredient
- Field : Cosmetology
- Application : Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, a compound with a similar structure, is used in cosmetics .
- Method : The specific method of application in cosmetics is not detailed in the source .
- Results : The safety of this ingredient is evaluated based on its hazard score and data availability. The hazard score reflects known and suspected hazards linked to the ingredients .
-
Chemical Synthesis
- Field : Chemistry
- Application : Isopropyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate, a compound with a similar structure, is available for purchase for use in chemical synthesis.
- Method : The specific method of application in chemical synthesis is not detailed in the source.
- Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity.
-
Chemical Research
- Field : Chemistry
- Application : PHENYL 4-((2,6-DIMETHOXYBENZOYL)AMINO)-2-HYDROXYBENZOATE is a compound with a similar structure that is available for purchase for chemical research .
- Method : The specific method of application in chemical research is not detailed in the source .
- Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
-
Cosmetic Ingredient
- Field : Cosmetology
- Application : Bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)phosphine oxide, a compound with a similar structure, is used in cosmetics .
- Method : The specific method of application in cosmetics is not detailed in the source .
- Results : The safety of this ingredient is evaluated based on its hazard score and data availability. The hazard score reflects known and suspected hazards linked to the ingredients .
-
Chemical Synthesis
- Field : Chemistry
- Application : 4-Biphenylyl[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methanone, a compound with a similar structure, is available for purchase for use in chemical synthesis .
- Method : The specific method of application in chemical synthesis is not detailed in the source .
- Results : The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Propriétés
IUPAC Name |
(2,6-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-9-11(7-8-16-10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGTMLXDUVDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethoxybenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)




![5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1421693.png)



![2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421700.png)